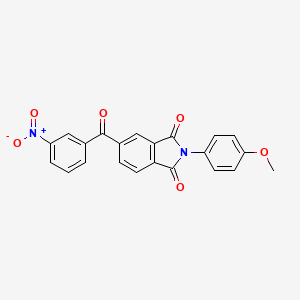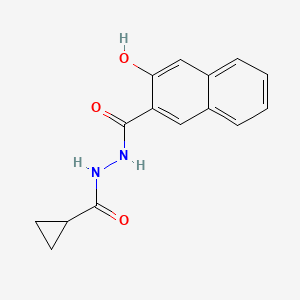![molecular formula C18H15N5O2 B6090668 ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE](/img/structure/B6090668.png)
ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE typically involves the following steps:
Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core.
Introduction of the Triazole Ring: The quinoxaline derivative is then reacted with an appropriate azide to introduce the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and antimicrobial agent.
Cancer Research: Due to its ability to interact with DNA and inhibit cell proliferation, it is being investigated as a potential anticancer agent.
Biological Studies: The compound is used in studies to understand the mechanisms of action of triazoloquinoxalines and their interactions with biological targets.
Industrial Applications: It is also explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE involves several pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit various enzymes involved in cellular processes, such as topoisomerases and kinases.
Receptor Antagonism: The compound has been shown to act as an antagonist at certain receptors, such as adenosine receptors, which are involved in various physiological processes.
Comparaison Avec Des Composés Similaires
ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral properties.
[1,2,4]Triazino[4,3-a]quinoxaline: Studied for its anticancer activities.
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines: Potential adenosine receptor antagonists and antidepressants.
These compounds share structural similarities but differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
ethyl 4-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-2-25-18(24)12-7-9-13(10-8-12)20-16-17-22-19-11-23(17)15-6-4-3-5-14(15)21-16/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYJILGWHDZITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-1-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6090591.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6090596.png)
![N-(naphthalen-1-yl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6090609.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6090614.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B6090622.png)
![{4-[(2-thienylacetyl)amino]phenyl}acetic acid](/img/structure/B6090624.png)
![N-(2,4-dimethylphenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B6090627.png)
![1-(2,4-Dichlorophenyl)-3-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6090632.png)
![N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B6090642.png)
![2,6-DIMETHOXY-4-{1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL}PHENOL](/img/structure/B6090648.png)
![N-[1-(4-fluorophenyl)ethyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6090656.png)


![3-[2-(4-methoxyphenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6090691.png)
